Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate
CAS No.: 356586-77-1
Cat. No.: VC5980012
Molecular Formula: C19H15ClO5
Molecular Weight: 358.77
* For research use only. Not for human or veterinary use.
![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate - 356586-77-1](/images/structure/VC5980012.png)
Specification
CAS No. | 356586-77-1 |
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Molecular Formula | C19H15ClO5 |
Molecular Weight | 358.77 |
IUPAC Name | ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)16-14(24-17)9-6-10-15(16)25-18(21)12-7-4-5-8-13(12)20/h4-10H,3H2,1-2H3 |
Standard InChI Key | YQNJFMMWNPGFRH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate belongs to the benzofuran class, featuring a fused bicyclic framework of a benzene ring and a furan moiety. Key substituents include:
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3-Methyl group: Positioned at the C3 position of the benzofuran core.
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Ethyl ester: Attached to the C2 position.
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2-Chlorobenzoyloxy group: Linked via an oxygen atom at C4.
The compound’s IUPAC name, ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate, reflects this substitution pattern.
Property | Value |
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Molecular Formula | C₁₉H₁₅ClO₅ |
Molecular Weight | 358.77 g/mol |
SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C |
InChI Key | YQNJFMMWNPGFRH-UHFFFAOYSA-N |
Topological Polar Surface Area | 65.8 Ų |
The presence of electronegative groups (chlorine, carbonyl) suggests moderate polarity, aligning with its predicted solubility in organic solvents like dichloromethane or ethyl acetate.
Synthesis and Manufacturing
Industrial Production
Parchem is identified as a supplier, indicating commercial availability for research purposes. Scaling synthesis would require optimizing yields at each step, particularly during the acylation stage, where steric hindrance from the 3-methyl group may necessitate elevated temperatures or prolonged reaction times.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The benzofuran core’s aromaticity likely confers moderate thermal stability, though ester and carbonate linkages may decompose above 200°C.
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Hydrolytic Sensitivity: The ethyl ester and carbonate groups are susceptible to basic hydrolysis, suggesting storage under anhydrous conditions.
Solubility and Partitioning
Solvent | Predicted Solubility |
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Water | Insoluble |
Ethanol | Partially soluble |
Dichloromethane | Highly soluble |
Hexane | Insoluble |
The compound’s LogP (estimated at ~3.5) indicates high lipophilicity, favoring membrane permeability in biological systems.
Future Directions and Challenges
Research Priorities
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Activity Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition profiles.
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SAR Studies: Modify substituents to optimize potency and reduce toxicity.
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
Industrial Challenges
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Synthetic Complexity: Multi-step synthesis may limit cost-effectiveness for large-scale applications.
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Regulatory Hurdles: Chlorinated compounds face scrutiny under REACH and TSCA.
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